molecular formula C19H30Cl2N2 B14030830 1-((4,4-Dimethyl-2-phenylcyclohex-1-en-1-yl)methyl)piperazine 2hcl

1-((4,4-Dimethyl-2-phenylcyclohex-1-en-1-yl)methyl)piperazine 2hcl

Cat. No.: B14030830
M. Wt: 357.4 g/mol
InChI Key: CLIPNTMHLWRBHO-UHFFFAOYSA-N
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Description

1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperazine ring bonded to a cyclohexene derivative

Preparation Methods

The synthesis of 1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE involves several steps:

    Synthetic Routes: The initial step involves the preparation of the cyclohexene derivative, which is then reacted with piperazine. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions. Solvents such as methanol or ethanol may be used to facilitate the reaction.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE undergoes various chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include oxidized derivatives of the cyclohexene ring.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and alkylating agents. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE can be compared with other similar compounds:

    Similar Compounds: Compounds such as 4,4-DIMETHYL-2-CYCLOHEXEN-1-YL PHENYLCARBAMATE and 1,4-DIMETHYLPIPERAZINE share structural similarities.

This detailed article provides a comprehensive overview of 1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H30Cl2N2

Molecular Weight

357.4 g/mol

IUPAC Name

1-[(4,4-dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine;dihydrochloride

InChI

InChI=1S/C19H28N2.2ClH/c1-19(2)9-8-17(15-21-12-10-20-11-13-21)18(14-19)16-6-4-3-5-7-16;;/h3-7,20H,8-15H2,1-2H3;2*1H

InChI Key

CLIPNTMHLWRBHO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=CC=C2)CN3CCNCC3)C.Cl.Cl

Origin of Product

United States

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